CDK2 Enzyme Inhibition vs. Roscovitine
Cdk2-IN-25 (compound 7e) inhibits CDK2 with an IC50 of 0.149 µM, demonstrating 2.55-fold higher potency than the control drug roscovitine, which has an IC50 of 0.380 µM in the same assay [1].
| Evidence Dimension | CDK2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.149 µM |
| Comparator Or Baseline | Roscovitine: 0.380 µM |
| Quantified Difference | 2.55-fold improvement |
| Conditions | Biochemical CDK2 enzyme inhibition assay |
Why This Matters
This direct, intra-study comparison provides unambiguous evidence of superior biochemical potency versus a widely adopted CDK inhibitor control, justifying its selection for experiments requiring enhanced target engagement.
- [1] Sayed EM, Bakhite EA, Hassanien R, Farhan N, Aly HF, Morsy SG, Hassan NA. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1):34. doi:10.1186/s13065-024-01139-w View Source
